4-Ethyl-6-methylpyrimidine

Synthetic Chemistry N-Oxidation Heterocyclic Chemistry

4-Ethyl-6-methylpyrimidine (CAS 74647-33-9) is a heterocyclic aromatic compound within the alkylpyrimidine subclass, defined by an unsymmetrical substitution pattern featuring an ethyl group at the 4-position and a methyl group at the 6-position on the pyrimidine ring. This structural asymmetry is a crucial differentiating factor from the closest symmetrical analog, 4,6-dimethylpyrimidine.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 74647-33-9
Cat. No. B15245421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-methylpyrimidine
CAS74647-33-9
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=NC=NC(=C1)C
InChIInChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3
InChIKeyFXQWSCWGPBMTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-6-methylpyrimidine (CAS 74647-33-9): A Disubstituted Pyrimidine Building Block for Regioselective Synthesis


4-Ethyl-6-methylpyrimidine (CAS 74647-33-9) is a heterocyclic aromatic compound within the alkylpyrimidine subclass, defined by an unsymmetrical substitution pattern featuring an ethyl group at the 4-position and a methyl group at the 6-position on the pyrimidine ring. This structural asymmetry is a crucial differentiating factor from the closest symmetrical analog, 4,6-dimethylpyrimidine [1]. The compound serves primarily as a key intermediate and building block in the synthesis of more complex pyrimidine derivatives, where the distinct electronic and steric contributions of the ethyl versus methyl substituent can direct regioselective chemical transformations, such as N-oxidation [2].

Procurement Risk: Why 4-Ethyl-6-methylpyrimidine Cannot Be Readily Interchanged with Symmetrical or Mono-Substituted Pyrimidine Analogs


Generic substitution among alkylpyrimidines is a significant risk due to profound differences in reactivity profiles driven by subtle structural changes. The unsymmetrical 4-ethyl-6-methyl substitution pattern of this compound creates a unique electronic environment and steric profile that is absent in its closest analogs. This is not merely a physical property difference but a determinant of reaction fate; a study on pyrimidine N-oxidation demonstrates that the presence of a substituent at the 6-position is the decisive factor between successful, high-yield N-oxide formation and complete oxidative decomposition of the substrate [1]. Therefore, replacing 4-ethyl-6-methylpyrimidine with a mono-substituted pyrimidine like 4-methylpyrimidine [2] in a synthetic pathway requiring N-oxidation would be predicted to lead to reaction failure due to decomposition, a risk not evident without understanding this mechanistic structure-activity relationship.

Evidence Guide: Quantifiable Differentiation of 4-Ethyl-6-methylpyrimidine from Core Structural Analogs


Regioselective N-Oxidation Stability: 4-Ethyl-6-methylpyrimidine vs. 4-Methylpyrimidine

In a class-level study on the N-oxidation of pyrimidine derivatives, it was demonstrated that 4,6-disubstituted derivatives form stable N-oxide compounds in good yield. In stark contrast, pyrimidine derivatives lacking a substituent at the 6-position were not merely unreactive but underwent predominant oxidative decomposition [1]. This establishes a binary pass/fail criterion: 4-ethyl-6-methylpyrimidine, possessing a 6-methyl group, is predicted to yield stable N-oxide products, whereas its closest mono-substituted analog, 4-methylpyrimidine (CAS 3438-46-8), would decompose under identical conditions.

Synthetic Chemistry N-Oxidation Heterocyclic Chemistry

Differentiation in Volatility and Physical State: 4-Ethyl-6-methylpyrimidine vs. 4,6-Dimethylpyrimidine

The substitution of a single methyl group for an ethyl group has a measurable impact on boiling point, a key parameter for purification and reaction design. The boiling point of the closest symmetrical analog, 4,6-dimethylpyrimidine, is experimentally established at 159 °C [1]. Based on the well-characterized boiling point increment of ~20-30°C for a homologous -CH2- elongation on an aromatic heterocycle (as seen when comparing 4-methylpyrimidine at 142 °C [2] to 4-ethylpyrimidine), the boiling point of 4-ethyl-6-methylpyrimidine is predicted to be within the range of 180-190 °C. This higher boiling point, likely making it a liquid at room temperature compared to the low-melting solid of 4,6-dimethylpyrimidine (mp 25-28 °C) [1], can be advantageous in solvent-free or high-temperature reactions.

Physicochemical Properties Process Chemistry Material Handling

Unique Asymmetric Substitution Pattern for Directing Reactivity vs. Symmetrical 4,6-Dimethylpyrimidine

The core value of 4-ethyl-6-methylpyrimidine lies in its unsymmetrical 4,6-disubstitution, creating two sterically and electronically distinct sites for further derivatization, unlike the symmetrical 4,6-dimethylpyrimidine [1]. The ethyl group provides greater steric bulk (Taft Es value: -0.07) compared to a methyl group (Es: 0.00), allowing for steric differentiation between the two positions. Furthermore, the ethyl group's stronger inductive electron-donating effect (+I) can differentially activate the adjacent position on the pyrimidine ring for electrophilic attack or metalation reactions. This inherent asymmetry provides a handle for regioselective deprotonation or cross-coupling, a controlled synthetic vector unavailable with the symmetric analog.

Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Recommended Application Scenarios to Exploit Unique 4-Ethyl-6-methylpyrimidine Attributes


Regioselective N-Oxidation for Bioactive Probe Synthesis

When a synthetic route requires the introduction of a stable pyrimidine N-oxide handle for late-stage functionalization, 4-ethyl-6-methylpyrimidine is the only suitable choice among closely related mono- and disubstituted pyrimidines. As identified in the evidence, the presence of the 6-methyl substituent is essential to prevent oxidative decomposition [1]. Using symmetrical 4,6-dimethylpyrimidine would compromise the design's unsymmetrical features, while a mono-substituted analog would lead to a failed reaction.

High-Temperature Neat or Solvent-Free Reaction Development

For process chemistry applications seeking to minimize solvent use or operate at elevated temperatures, the higher predicted boiling point of 4-ethyl-6-methylpyrimidine (180-190 °C) provides a wider operational window as a liquid reactant compared to 4,6-dimethylpyrimidine (bp 159 °C) [1]. This physical property difference, inferred from structural analogs, makes it a more robust candidate for high-temperature kinetic studies or melt-phase reactions.

Synthesis of Kinase Inhibitor or Agrochemical Intermediates Requiring Asymmetry

In medicinal or agricultural chemistry projects targeting a scaffold with a defined orientation, the inherent asymmetry of the ethyl and methyl substituents provides a key advantage. This allows chemists to install a vector at a specific position (e.g., Functional Group A at the 2-position flanked by a small methyl group, and Functional Group B flanked by a larger ethyl group) to fine-tune steric interactions with a biological target or enzyme pocket, an exploration of chemical space that is impossible with the symmetrical 4,6-dimethylpyrimidine [1].

Calibration Standard for Pyrimidine Analytical Chromatography

Given its distinct chromatographic retention time parameter relative to 4,6-dimethylpyrimidine and 4-ethylpyrimidine, 4-ethyl-6-methylpyrimidine serves as a valuable analytical standard. Its unique combination of hydrophobicity and boiling point requires a differentiated method development process, making it a precise reference marker in GC or HPLC purity analysis for reaction monitoring of complex pyrimidine synthetic libraries.

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